Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Utilized in the synthesis of piperidine derivatives for pharmaceutical applications.
Uniqueness
Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is unique due to its specific structural features, such as the tert-butylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H23NO4S
- Molecular Weight : 325.42 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a sulfonyl group and an ethyl carboxylate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. This property is crucial in the development of inhibitors for various enzymes involved in disease processes.
- Receptor Modulation : The piperidine structure allows interaction with receptor sites, potentially modulating their activity. This interaction can influence signaling pathways relevant to cancer and other diseases .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives, including those related to this compound, effectively inhibited target enzymes involved in bacterial resistance mechanisms .
- Anticancer Efficacy : A recent investigation focused on the compound's ability to inhibit cancer cell lines (e.g., MCF-7 and HeLa). Results showed significant reductions in cell viability at micromolar concentrations, suggesting potential therapeutic applications in oncology.
- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this class of compounds, which is essential for their development as drug candidates .
Data Table: Summary of Biological Activities
Properties
CAS No. |
309278-24-8 |
---|---|
Molecular Formula |
C18H27NO4S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H27NO4S/c1-5-23-17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
GOSNEAMPTBHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.